molecular formula C19H23N7S B12246819 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B12246819
M. Wt: 381.5 g/mol
InChI Key: BWGSNJYWKCIQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyridazine ring, and finally, the attachment of the piperazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow reactors. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazine apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H23N7S

Molecular Weight

381.5 g/mol

IUPAC Name

5-[6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C19H23N7S/c1-4-15-11-20-19(21-12-15)26-9-7-25(8-10-26)17-6-5-16(23-24-17)18-13(2)22-14(3)27-18/h5-6,11-12H,4,7-10H2,1-3H3

InChI Key

BWGSNJYWKCIQEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=C(N=C(S4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.